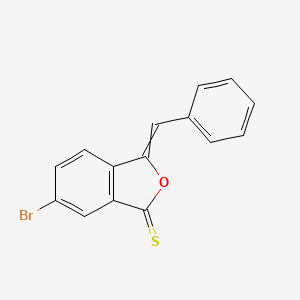
3-Benzylidene-6-bromo-2-benzofuran-1(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzylidene-6-bromo-2-benzofuran-1(3H)-thione is an organic compound that belongs to the class of benzofurans
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylidene-6-bromo-2-benzofuran-1(3H)-thione typically involves the condensation of a benzylidene derivative with a brominated benzofuran thione. The reaction conditions may include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is often carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could convert the thione group to a thiol or other reduced forms.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could produce various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Industry: Could be used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 3-Benzylidene-6-bromo-2-benzofuran-1(3H)-thione would depend on its specific interactions with molecular targets. It may interact with enzymes or receptors, leading to various biological effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
3-Benzylidene-2-benzofuran-1(3H)-thione: Lacks the bromine atom, which may affect its reactivity and biological activity.
6-Bromo-2-benzofuran-1(3H)-thione: Lacks the benzylidene group, which may influence its chemical properties.
3-Benzylidene-6-chloro-2-benzofuran-1(3H)-thione: Similar structure but with a chlorine atom instead of bromine, which could lead to different reactivity.
Uniqueness
The presence of both the benzylidene and bromine groups in 3-Benzylidene-6-bromo-2-benzofuran-1(3H)-thione makes it unique, potentially offering distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
62497-57-8 |
|---|---|
Molecular Formula |
C15H9BrOS |
Molecular Weight |
317.2 g/mol |
IUPAC Name |
3-benzylidene-6-bromo-2-benzofuran-1-thione |
InChI |
InChI=1S/C15H9BrOS/c16-11-6-7-12-13(9-11)15(18)17-14(12)8-10-4-2-1-3-5-10/h1-9H |
InChI Key |
RCEFVMOEAWERCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C3=C(C=C(C=C3)Br)C(=S)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















